Cas no 1181867-71-9 (N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride)

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride is a chemically synthesized compound featuring a 5-methyl-1,2-oxazole-4-carboxamide core linked to a 3-aminophenyl group, with a hydrochloride salt form enhancing its stability and solubility. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical applications, particularly in the development of heterocyclic active ingredients. The presence of both amino and carboxamide functional groups offers versatility for further derivatization, while the oxazole ring may contribute to bioactivity. The hydrochloride form ensures improved handling and storage properties. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry and drug discovery.
N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride structure
1181867-71-9 structure
Product name:N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
CAS No:1181867-71-9
MF:C11H12ClN3O2
MW:253.684881210327
CID:4575680

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
    • Inchi: 1S/C11H11N3O2.ClH/c1-7-10(6-13-16-7)11(15)14-9-4-2-3-8(12)5-9;/h2-6H,12H2,1H3,(H,14,15);1H
    • InChI Key: ONUUOZJMGNGQNN-UHFFFAOYSA-N
    • SMILES: C(C1C=NOC=1C)(=O)NC1C=CC=C(N)C=1.Cl

Computed Properties

  • Exact Mass: 253.062
  • Monoisotopic Mass: 253.062
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.2A^2

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-51178-10.0g
N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
1181867-71-9 95%
10.0g
$1224.0 2023-02-10
AN HUI ZE SHENG Technology Co., Ltd.
CB000743153-1g
N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
1181867-71-9 95+%
1g
¥3330.00 2023-09-15
Enamine
EN300-51178-0.05g
N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
1181867-71-9 95%
0.05g
$64.0 2023-02-10
TRC
B405965-50mg
N-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide Hydrochloride
1181867-71-9
50mg
$ 95.00 2022-06-07
Enamine
EN300-51178-5.0g
N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
1181867-71-9 95%
5.0g
$825.0 2023-02-10
AN HUI ZE SHENG Technology Co., Ltd.
CB000743153-5g
N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
1181867-71-9 95+%
5g
¥7746.00 2023-09-15
Aaron
AR019WYY-1g
N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
1181867-71-9 95%
1g
$416.00 2025-02-08
A2B Chem LLC
AV41150-100mg
N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
1181867-71-9 95%
100mg
$112.00 2024-04-20
1PlusChem
1P019WQM-10g
N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
1181867-71-9 95%
10g
$1630.00 2025-03-18
1PlusChem
1P019WQM-50mg
N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
1181867-71-9 95%
50mg
$110.00 2025-03-04

Additional information on N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride

Comprehensive Overview of N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (CAS 1181867-71-9)

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (CAS 1181867-71-9) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, belongs to the class of oxazole derivatives, which are known for their diverse biological activities. The presence of both an aminophenyl group and a methyl-oxazole moiety makes it a valuable intermediate in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. Researchers are increasingly interested in this compound due to its unique structural features and potential applications in targeted therapies.

In recent years, the demand for small molecule inhibitors and heterocyclic compounds has surged, driven by advancements in precision medicine and personalized therapies. N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride aligns with these trends, as its structure allows for selective interactions with biological targets. For instance, its oxazole ring is a common pharmacophore in drugs targeting protein-protein interactions, while the 3-aminophenyl group enhances solubility and bioavailability. These attributes make it a promising candidate for further exploration in oncology and immunology research.

The synthesis and characterization of CAS 1181867-71-9 have been documented in several peer-reviewed studies, highlighting its reproducibility and stability under standard laboratory conditions. Its hydrochloride salt form improves handling and storage, making it suitable for high-throughput screening and combinatorial chemistry. Additionally, the compound's molecular weight and logP values suggest favorable pharmacokinetic properties, which are critical for drug development. These characteristics have sparked interest among medicinal chemists seeking novel scaffolds for next-generation therapeutics.

From an industrial perspective, N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride is gaining attention as a building block for more complex molecules. Its versatility is evident in patents and publications focusing on kinase modulation and signal transduction pathways. As the pharmaceutical industry shifts toward fragment-based drug design, this compound's modular structure offers opportunities for optimization and derivatization. Furthermore, its compatibility with modern click chemistry techniques enhances its utility in bioconjugation and probe development.

Environmental and safety considerations are also paramount when working with CAS 1181867-71-9. While it is not classified as hazardous under current regulations, proper handling protocols should be followed to ensure workplace safety. The compound's MSDS provides detailed guidance on storage, disposal, and protective measures, aligning with global standards for chemical management. This emphasis on safety underscores its suitability for academic and industrial laboratories alike.

In conclusion, N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride represents a compelling case study in the intersection of medicinal chemistry and drug discovery. Its structural elegance, combined with its potential therapeutic applications, positions it as a molecule of interest for researchers tackling unmet medical needs. As the scientific community continues to explore its capabilities, this compound may well emerge as a cornerstone in the development of innovative treatments for complex diseases.

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